molecular formula C16H22N2O5 B7854774 Serotonin adipate

Serotonin adipate

Cat. No.: B7854774
M. Wt: 322.36 g/mol
InChI Key: QUDKLAIWRJDCMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of serotonin adipate involves the reaction of serotonin with adipic acid. The process typically includes dissolving serotonin in a suitable solvent, such as water or ethanol, and then adding adipic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Serotonin adipate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Serotonin adipate exerts its effects primarily through serotonin receptors, which are distributed throughout the central and peripheral nervous systems. The binding of serotonin to these receptors triggers a cascade of intracellular signaling pathways, leading to various physiological and behavioral responses. The specific effects depend on the receptor subtype and the tissue in which the receptor is expressed .

Comparison with Similar Compounds

Similar Compounds

  • Serotonin hydrochloride
  • Serotonin sulfate
  • Serotonin tartrate

Comparison

Serotonin adipate is unique due to its specific counter-ion, adipic acid, which can influence the compound’s solubility, stability, and biological activity. Compared to other serotonin salts, this compound may offer distinct advantages in terms of its pharmacokinetic properties and potential therapeutic applications .

Properties

IUPAC Name

2-(5-hydroxy-1H-indol-3-yl)ethylazanium;6-hydroxy-6-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDKLAIWRJDCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CCC(=O)[O-])CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16031-83-7
Details Compound: Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1)
Record name Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16031-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13425-34-8, 16031-83-7
Record name Serotonin adipinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13425-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serotonin adipinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016031837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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